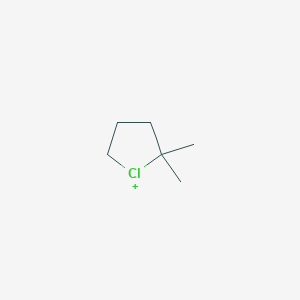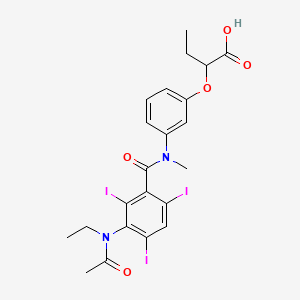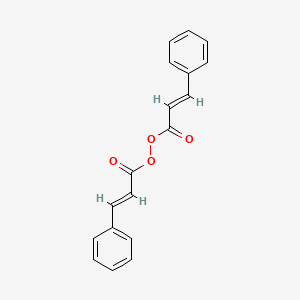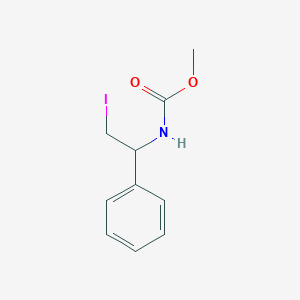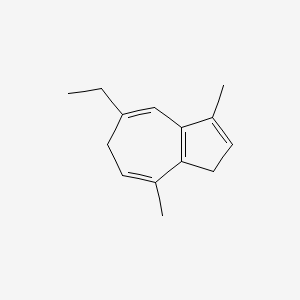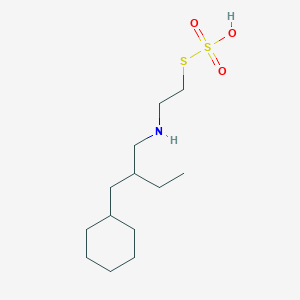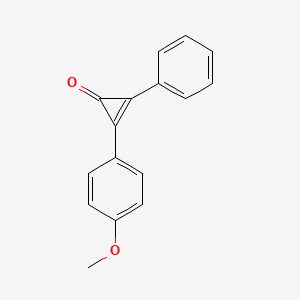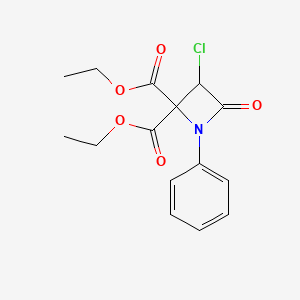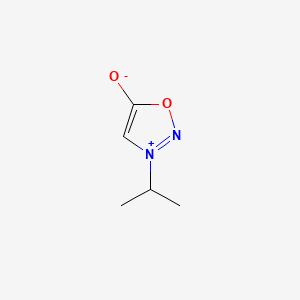
3-Isopropylsydnone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isopropylsydnone is a mesoionic heterocyclic compound with a 1,2,3-oxadiazole core. It is known for its unique structure, which includes both positive and negative charges delocalized across the ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Isopropylsydnone can be synthesized through a mechanochemical approach, which involves ball-milling techniques. This method is efficient and environmentally friendly, as it avoids the use of organic solvents and purification steps . The general synthetic route involves the cyclodehydration of N-nitroso-N-phenylglycine with acetic anhydride .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the mechanochemical approach mentioned above can be scaled up for industrial applications. This method’s efficiency and reduced environmental impact make it a promising candidate for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 3-Isopropylsydnone undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly known for its ability to participate in 1,3-dipolar cycloaddition reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, cycloaddition reactions with alkynes can yield various substituted sydnones .
Aplicaciones Científicas De Investigación
3-Isopropylsydnone has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Isopropylsydnone involves its ability to undergo 1,3-dipolar cycloaddition reactions. This property allows it to form stable adducts with various substrates, making it useful in synthetic chemistry .
Comparación Con Compuestos Similares
Sydnone: The parent compound with a similar 1,2,3-oxadiazole core.
Münchnone: Another mesoionic compound with similar reactivity but different structural features.
Sydnone Imine: A derivative where the keto group is replaced with an imino group, found in stimulant drugs like feprosidnine and mesocarb.
Uniqueness: This substitution can affect the compound’s stability and its interactions with other molecules, making it a unique candidate for various chemical and biological studies .
Propiedades
Número CAS |
6939-17-9 |
|---|---|
Fórmula molecular |
C5H8N2O2 |
Peso molecular |
128.13 g/mol |
Nombre IUPAC |
3-propan-2-yloxadiazol-3-ium-5-olate |
InChI |
InChI=1S/C5H8N2O2/c1-4(2)7-3-5(8)9-6-7/h3-4H,1-2H3 |
Clave InChI |
MOPOHBGHMCTYJK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[N+]1=NOC(=C1)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-(4-Chlorophenyl)-1-phenylpropyl] acetate](/img/structure/B14715675.png)
